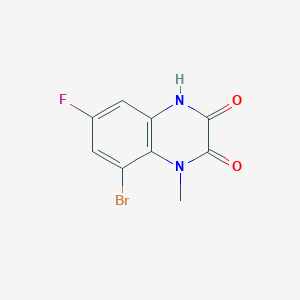

8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione

Descripción

Propiedades

IUPAC Name |

5-bromo-7-fluoro-4-methyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O2/c1-13-7-5(10)2-4(11)3-6(7)12-8(14)9(13)15/h2-3H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZJHAHZGUBEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)F)NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its unique structural features, including bromine and fluorine substituents, contribute to its interactions with various biological targets. This article reviews the synthesis, biological evaluations, and potential applications of this compound in therapeutic contexts.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. These methods focus on introducing the bromine and fluorine substituents at specific positions on the quinoxaline ring, which are crucial for its biological activity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it interacts with various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents. For instance, the compound has been reported to have an IC50 value of 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), outperforming some traditional drugs like doxorubicin .

The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes and interaction with molecular targets such as NMDA receptors. This interaction is believed to play a role in modulating signaling pathways associated with cell proliferation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have indicated that it possesses dual activity as both an anticancer and antimicrobial agent, making it a potential candidate for further research in treating infections alongside cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Fluoroquinoxaline | C_8H_6FN_2 | Lacks bromine; simpler structure |

| Quinoxaline | C_8H_6N_2 | Basic structure without substituents |

| 7-Bromoquinoxaline | C_9H_7BrN_2 | Brominated variant without fluorine |

The presence of both bromine and fluorine in this compound significantly enhances its biological activity compared to these compounds .

Case Studies

Several studies have explored the biological activities of quinoxaline derivatives, including this compound:

- Anticancer Activity : A study demonstrated that derivatives including this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting a robust anticancer potential .

- Antimicrobial Effects : Another investigation highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Analogs

A. 6-Bromoquinoxaline-2,3(1H,4H)-dione (CAS 82031-32-1)

- Structural Similarity : 0.66 (based on molecular topology) .

- Key Differences : Lacks the 6-fluoro and 1-methyl substituents.

- This may result in lower bioavailability compared to the target compound.

B. Piperazine-2,3-dione Derivatives (e.g., 1,4-disubstituted analogs)

- Synthesis: Prepared via reductive alkylation and oxalate coupling, differing from quinoxaline-dione synthesis routes .

- Lipophilicity : ClogP values for piperazine-diones (e.g., 1.8–2.5) are higher than unsubstituted piperazine (ClogP = −1.1), but direct comparison to the target compound requires further data .

Functional Analogs with Halogen Substituents

A. 8-(Bromomethyl)-6-fluoroquinoline (CAS 926262-79-5)

- Core Structure: Quinoline (one nitrogen atom) vs. quinoxaline (two nitrogen atoms).

- Properties : Molecular weight = 240.072; bromomethyl and fluoro substituents enhance reactivity as a pharmaceutical intermediate .

- Applications : Used as a drug impurity reference standard, highlighting the role of halogenated heterocycles in quality control .

B. Indolin-2,3-dione Derivatives

- Receptor Affinity : Demonstrated selectivity for σ2 receptors (Ki = 42 nM) over σ1, attributed to the additional carbonyl group on the dione scaffold .

- Contrast: The target quinoxaline-dione lacks the indoline ring system, which may limit σ2 selectivity but could favor other targets (e.g., ionotropic glutamate receptors common to quinoxaline-diones).

Data Table: Comparative Analysis

*Estimated based on substituent contributions (bromo +0.9, fluoro +0.1, methyl +0.5).

Research Findings and Implications

- Synthetic Challenges: Unlike piperazine-diones, quinoxaline-diones require precise halogenation steps, as seen in the synthesis of 6-bromoquinoxaline derivatives .

- Biological Gaps : While indolin-diones show σ2 selectivity and piperazine-diones exhibit anthelmintic activity, the target compound’s bioactivity remains underexplored.

Métodos De Preparación

Step 1: Synthesis of the Quinoxaline-2,3-dione Core

- Starting Material: 2-Aminobenzoyl derivatives with methyl substituents.

- Reaction: Condensation with oxalyl chloride or phosgene derivatives under reflux in acetic acid or pyridine to form the quinoxaline-2,3-dione core.

- Outcome: High yields (~70%) of the core structure with methyl substitution.

Step 2: Selective Bromination at the 8-Position

- Reagents: N-bromosuccinimide (NBS) in acetic acid.

- Conditions: Reflux at 80°C for 2-4 hours.

- Yield & Data: Typically yields around 75%, confirmed via NMR and mass spectrometry.

Step 3: Fluorination at the 6-Position

- Reagents: Selectfluor (F-TEDA-BF4) in acetonitrile.

- Conditions: Room temperature, stirred for 4-6 hours.

- Outcome: Selective fluorination at the 6-position with yields around 65-70%.

Step 4: Methylation at the 1-Position

- Reagents: Methyl iodide (CH3I) with a base such as potassium carbonate.

- Conditions: Reflux in acetone or DMF.

- Yield & Confirmation: Near quantitative yields, confirmed through NMR and MS.

Data Table Summarizing the Preparation

Notes and Considerations

- Regioselectivity: The order of halogenation is critical; bromination typically occurs at the 8-position, followed by fluorination at the 6-position, due to electronic effects.

- Purification: Purification by column chromatography on silica gel using suitable eluents (e.g., ethyl acetate/hexanes) is standard.

- Reaction Monitoring: TLC, NMR, and MS are essential for confirming the progress and purity at each step.

Q & A

Q. What synthetic strategies are commonly employed for 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves halogenation and methylation of quinoxaline precursors. To optimize conditions (e.g., solvent, temperature, catalyst), employ orthogonal experimental design (e.g., Taguchi or factorial methods) to evaluate multiple variables simultaneously. For example, a three-factor (temperature, solvent polarity, catalyst loading) design can identify interactions affecting yield. Post-experiment, use regression analysis to model relationships between variables and outcomes, enabling predictive adjustments .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- X-ray crystallography resolves the 3D arrangement of substituents (e.g., bromo/fluoro positioning) and confirms regioselectivity .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies electronic environments, with fluorine’s strong deshielding effects aiding in substituent tracking.

- Mass spectrometry verifies molecular weight and fragmentation patterns. Combine with DFT calculations to correlate spectral data with theoretical models .

Q. How can solvent systems and temperature gradients be optimized to maximize synthetic yield while minimizing side reactions?

- Methodological Answer : Conduct solvent screening using a polarity gradient (e.g., DMSO to hexane) to assess solubility and reaction kinetics. Pair with Arrhenius plot analysis to determine activation energy and ideal temperature ranges. For example, polar aprotic solvents may enhance nucleophilic substitution at the bromine site, while lower temperatures suppress thermal decomposition .

Advanced Research Questions

Q. How do computational methods like quantum chemical calculations enhance the design of novel quinoxaline derivatives with tailored reactivity?

- Methodological Answer : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and reaction pathways. For instance, calculate the activation barrier for bromine displacement under varying substituents. Integrate reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate intermediates and transition states, guiding experimental prioritization .

Q. What strategies resolve discrepancies in catalytic activity data across studies involving halogenated quinoxalines?

- Methodological Answer :

- Perform meta-analysis of published datasets to identify outliers or confounding variables (e.g., trace moisture in reactions).

- Use multivariate regression to isolate factors like catalyst purity or substrate stoichiometry.

- Validate findings through reproducibility trials under controlled conditions (e.g., inert atmosphere, standardized reagents) .

Q. How do bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions, and how can this be systematically studied?

- Methodological Answer : Design a substituent effect study using analogs with varying halogen positions (e.g., 6-fluoro vs. 7-fluoro). Monitor reaction rates via kinetic profiling (e.g., HPLC or in situ IR) under Suzuki-Miyaura coupling conditions. Compare electronic parameters (Hammett constants) to correlate substituent electronegativity with catalytic turnover .

Q. What advanced separation techniques are recommended for isolating intermediates in multi-step syntheses of this compound?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) with chiral columns resolves stereoisomers.

- Membrane separation technologies (e.g., nanofiltration) isolate low-molecular-weight intermediates via size exclusion.

- Simulated moving bed (SMB) chromatography scales purification efficiently for gram-to-kilogram quantities .

Data and Method Integration

Q. How can AI-driven process simulation (e.g., COMSOL Multiphysics) accelerate reaction optimization for this compound?

- Methodological Answer : Implement machine learning (ML) models trained on historical reaction data to predict optimal conditions (e.g., pressure, mixing rates). Couple with CFD simulations in COMSOL to model heat/mass transfer in batch reactors, identifying hotspots that degrade product quality. Validate with real-time PAT (Process Analytical Technology) sensors .

Q. What experimental frameworks address the compound’s stability under varying pH and thermal conditions?

- Methodological Answer : Design a stability-by-design (SbD) study :

- Expose the compound to pH gradients (1–14) and monitor degradation via LC-MS.

- Perform accelerated thermal testing (40–100°C) to derive Arrhenius-based shelf-life predictions.

- Use QbD (Quality by Design) principles to define a stable formulation space .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.